5-Nitrothiophen-3-amine;hydrochloride

Description

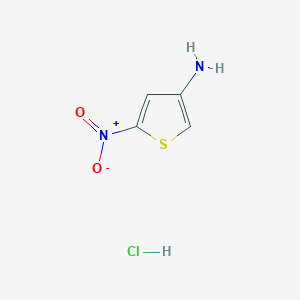

5-Nitrothiophen-3-amine hydrochloride is a nitro-substituted thiophene derivative featuring an amine group at the 3-position and a nitro group at the 5-position of the heterocyclic ring. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and synthetic applications. Thiophene-based compounds are critical in medicinal chemistry due to their bioisosteric properties, often serving as intermediates for drug development or functional materials .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-nitrothiophen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.ClH/c5-3-1-4(6(7)8)9-2-3;/h1-2H,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMOZIVHDTXMDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophen-3-amine;hydrochloride typically involves nitration of thiophene derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the nitration of thiophene to produce 5-nitrothiophene, which is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification and crystallization to obtain the hydrochloride salt. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Nitrothiophen-3-amine;hydrochloride can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reductants like sodium borohydride.

Substitution: Nucleophiles like halides or alkoxides under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Aminothiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its structural features allow it to participate in various synthetic transformations, making it valuable for creating novel compounds.

Biology

- Biochemical Probes : In biological research, 5-Nitrothiophen-3-amine;hydrochloride is used to investigate the effects of nitro and amine groups on biological systems. It can be employed in synthesizing bioactive molecules and as a probe in biochemical assays to study cellular processes.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown potent activity against various bacterial strains, including E. coli and Klebsiella spp. The mechanism involves activation by specific nitroreductases within bacterial cells, leading to bactericidal effects .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| 5-Nitrothiophen-3-amine derivative | E. coli | < 10 |

| 5-Nitrothiophen-3-amine derivative | Klebsiella spp. | < 15 |

Antileishmanial Activity

Research has identified derivatives of this compound as potential antileishmanial agents. One notable derivative exhibited an IC50 value significantly lower than standard treatments against Leishmania major promastigotes, indicating its potential as a therapeutic agent .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its role extends to developing organic semiconductors due to its electronic properties derived from the nitro and amine groups.

Case Study on Antimicrobial Efficacy

A controlled study evaluated the antimicrobial activity of this compound against multi-drug resistant bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also exhibited synergy when combined with conventional antibiotics, enhancing their efficacy.

Case Study on Anticancer Properties

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with derivatives of 5-Nitrothiophen-3-amine resulted in significant decreases in cell viability and induced apoptosis, as evidenced by increased caspase activity.

Mechanism of Action

The mechanism of action of 5-Nitrothiophen-3-amine;hydrochloride involves its interaction with molecular targets through its nitro and amine functional groups. These interactions can lead to various biochemical and physiological effects. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Structural and Functional Insights:

- Substituent Positioning: The nitro group at position 5 in the target compound contrasts with 5-Chloro-4-Nitrothiophene-2-Sulfonyl Chloride, where nitro occupies position 4.

- Salt Form Advantages : Hydrochloride salts, such as 5-nitrothiophen-3-amine hydrochloride and ranitidine hydrochloride, exhibit enhanced dissolution profiles in aqueous media, a critical factor in drug formulation .

- Reactivity vs. Stability : Sulfonyl chloride derivatives (e.g., 5-Chloro-4-Nitrothiophene-2-Sulfonyl Chloride) are highly reactive, favoring nucleophilic substitution, while the hydrochloride salt of the target compound prioritizes stability for storage and handling .

Pharmacological and Commercial Considerations:

- Cost Implications : The high cost of 5-nitrothiophen-3-amine (1g: €1,568) reflects its niche applications and complex synthesis, unlike bulk-produced drugs like ranitidine hydrochloride .

- Complex Derivatives : Compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-...-amine demonstrate how thiophene moieties are integrated into larger pharmacophores for targeted biological activity, whereas the target compound may serve as a precursor .

Research Findings and Data Trends

- Solubility and Formulation : Hydrochloride salts generally exhibit superior solubility, as evidenced by dissolution studies of ranitidine and famotidine hydrochlorides. This property is critical for bioavailability in drug development .

- Synthetic Utility: Nitro groups in thiophene derivatives act as electron-withdrawing groups, directing electrophilic substitution reactions. The target compound’s nitro-amine configuration may facilitate further functionalization, such as reduction to amino derivatives for coupling .

Biological Activity

5-Nitrothiophen-3-amine;hydrochloride is a compound of significant interest in various fields of biological research, particularly due to its potential antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features both nitro and amine functional groups, which contribute to its reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, allowing the compound to interact with various cellular components. This dual functionality enhances its potential as a building block in pharmaceutical synthesis and as a probe in biochemical assays.

The biological activity of this compound is largely attributed to its ability to form reactive species that can interact with cellular targets. The nitro group is particularly important as it can be reduced by nitroreductases present in bacterial cells, leading to the activation of the compound and subsequent antibacterial effects . The following table summarizes the mechanisms through which this compound may exert its biological effects:

| Mechanism | Description |

|---|---|

| Nitro Group Reduction | The nitro group is reduced to form reactive intermediates that can damage cellular components. |

| Interaction with Proteins | The compound may bind to proteins involved in critical cellular processes, disrupting their function. |

| Induction of Apoptosis | Some derivatives have been shown to induce apoptosis in cancer cells, contributing to their anticancer activity. |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various pathogens, including multidrug-resistant strains. For example, a study highlighted its effectiveness against Staphylococcus aureus, including strains resistant to linezolid and tedizolid .

Case Study: Antimicrobial Efficacy

In a comparative study assessing the minimum inhibitory concentrations (MIC) of various nitro compounds, this compound showed promising results:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 4 | Multidrug-resistant S. aureus |

| Nitrofurantoin | 8 | E. coli |

| Furazolidone | 16 | Klebsiella spp. |

This table indicates that this compound has a lower MIC compared to other established antimicrobials, suggesting enhanced efficacy.

Anticancer Activity

Research has also indicated that derivatives of this compound possess significant anticancer properties. In vitro studies demonstrated that certain derivatives inhibited the growth of A549 lung cancer cells effectively:

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of various compounds against A549 cell lines:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-Nitrothiophen-3-amine derivative | 10 | Induction of apoptosis |

| SCM9 | 25 | Inhibition of cell proliferation |

| SCM5 | 15 | Modulation of signaling pathways |

The results suggest that the presence of the nitro group significantly enhances the anticancer activity through mechanisms such as apoptosis induction and disruption of cell signaling pathways .

Q & A

Q. What are the key considerations for synthesizing 5-Nitrothiophen-3-amine hydrochloride in academic laboratories?

Methodological Answer: Synthesis typically involves nitration of thiophen-3-amine followed by hydrochloride salt formation. Critical steps include:

- Nitration : Use concentrated nitric acid under controlled temperature (0–5°C) to avoid over-nitration or ring degradation. Monitor reaction progress via TLC .

- Hydrochloride Formation : Treat the free amine with concentrated HCl in anhydrous ethanol, followed by recrystallization to ensure purity. Ensure stoichiometric equivalence (1:1 molar ratio of amine to HCl) to avoid residual acid or unreacted amine .

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to separate nitro-substituted products from by-products like di-nitrated analogs .

Q. How can researchers characterize 5-Nitrothiophen-3-amine hydrochloride to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : Analyze and NMR to confirm the presence of the nitro group (electron-withdrawing shifts in aromatic protons) and amine-hydrochloride protonation (broad singlet at ~8–10 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at 175.03 g/mol) and fragmentation patterns consistent with nitro-thiophene derivatives .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation from theoretical values) to confirm salt stoichiometry .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing 5-Nitrothiophen-3-amine hydrochloride?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to:

- Predict Reactivity : Simulate nitro-group orientation on the thiophene ring to identify thermodynamically favorable intermediates .

- Optimize Conditions : Use reaction path search algorithms to model activation energies for nitration, identifying ideal temperature/pH ranges to minimize side reactions .

- Validate Experimental Data : Compare computed IR spectra with experimental data to resolve ambiguities in structural assignments .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts) for 5-Nitrothiophen-3-amine hydrochloride?

Methodological Answer: Adopt a systematic validation protocol:

- Reproducibility Tests : Repeat synthesis under identical conditions to rule out experimental error .

- Alternative Techniques : Use X-ray crystallography to resolve ambiguous proton environments or employ -NMR to clarify nitro-group interactions .

- Data Cross-Referencing : Compare results with high-quality databases (e.g., PubChem, ECHA) to identify outliers or misassignments .

Q. What advanced separation techniques improve yield in large-scale synthesis of 5-Nitrothiophen-3-amine hydrochloride?

Methodological Answer:

- Continuous Flow Reactors : Enhance mixing and heat transfer for nitration steps, reducing decomposition risks .

- Membrane Separation : Apply nanofiltration membranes to isolate the hydrochloride salt from unreacted precursors, achieving >95% purity .

- Crystallization Control : Use anti-solvent precipitation (e.g., adding ethyl acetate to ethanol solution) to obtain monodisperse crystals and minimize impurities .

Q. How can researchers mitigate risks of nitrosoamine impurity formation during synthesis?

Methodological Answer:

- Process Monitoring : Implement inline UV-Vis spectroscopy to detect nitroso intermediates (absorbance at 350–400 nm) .

- Redox Buffers : Add ascorbic acid to reaction mixtures to scavenge nitrosating agents .

- Regulatory Compliance : Follow EMA guidelines (EMA/409815/2020) for analytical method validation and impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.